molecular formula C7H5NO4S B15305473 4-Isocyanatobenzene-1-sulfonic acid

4-Isocyanatobenzene-1-sulfonic acid

Katalognummer: B15305473
Molekulargewicht: 199.19 g/mol
InChI-Schlüssel: FQYHWUZKRLFOPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isocyanatobenzene-1-sulfonic acid is an organic compound characterized by the presence of both isocyanate and sulfonic acid functional groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-isocyanatobenzene-1-sulfonic acid typically involves the sulfonation of 4-isocyanatobenzene. This can be achieved through the reaction of 4-isocyanatobenzene with sulfur trioxide or fuming sulfuric acid. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve advanced techniques such as high-speed ball milling or the use of sulfonating agents like sulfur trioxide in dichloromethane. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Isocyanatobenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Isocyanatobenzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonic acid derivatives and urea compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of dyes, detergents, and ion-exchange resins

Wirkmechanismus

The mechanism of action of 4-isocyanatobenzene-1-sulfonic acid involves its reactive functional groups:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Isocyanatobenzene-1-sulfonic acid is unique due to the presence of both isocyanate and sulfonic acid groups, which confer distinct reactivity and versatility in chemical transformations. This dual functionality makes it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C7H5NO4S

Molekulargewicht

199.19 g/mol

IUPAC-Name

4-isocyanatobenzenesulfonic acid

InChI

InChI=1S/C7H5NO4S/c9-5-8-6-1-3-7(4-2-6)13(10,11)12/h1-4H,(H,10,11,12)

InChI-Schlüssel

FQYHWUZKRLFOPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=C=O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.